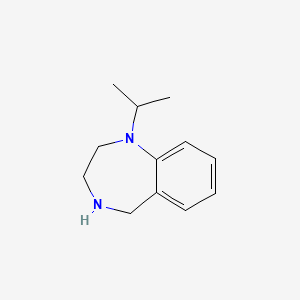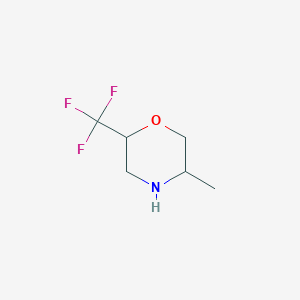
5-Methyl-2-(trifluoromethyl)morpholine
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Methyl-2-(trifluoromethyl)morpholine is C6H10F3NO . Its InChI Code is 1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 .Physical And Chemical Properties Analysis
5-Methyl-2-(trifluoromethyl)morpholine has a molecular weight of 169.15 . It is a powder at room temperature .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
- 5-Methyl-2-(trifluoromethyl)morpholine derivatives have been explored for their role as neurokinin-1 (NK-1) receptor antagonists. These compounds show potential for clinical efficacy in emesis (nausea and vomiting) and depression. A study highlighted a compound with significant water solubility and long-acting effects, beneficial for both intravenous and oral administration in treating these conditions (Harrison et al., 2001).
- Another study conducted structural optimizations on a morpholine acetal human NK-1 receptor antagonist, resulting in a potent, long-acting antagonist. This compound demonstrated effectiveness in preclinical models for peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).
Synthesis Techniques
- Research has focused on developing efficient synthetic methods for creating enantiomerically pure derivatives of 5-Methyl-2-(trifluoromethyl)morpholine. These methods play a critical role in the synthesis of potent orally active antagonists of the human neurokinin-1 receptor (Elati et al., 2007).
- The electronic absorption spectra of Morpholine Green derivatives, including those with methyl and trifluoromethyl groups, have been studied. These findings are significant in the context of dye and pigment chemistry, affecting the understanding of electron donor properties of various substituents (Hepworth et al., 1993).
Antimicrobial and Antidepressive Properties
- The compound has been utilized in synthesizing potent antimicrobials. One such compound, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, shows promise in the creation of antimicrobials, including arecoline derivatives and phendimetrazine (Kumar et al., 2007).
- Research into derivatives of 5-Methyl-2-(trifluoromethyl)morpholine for their antidepressive activity has been conducted. For instance, a study synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and evaluated its antidepressant activities in animal models (Yuan, 2012).
Advanced Drug Synthesis and Characterization
- The synthesis of complex drug candidates often involves derivatives of 5-Methyl-2-(trifluoromethyl)morpholine. For example, a novel substance P inhibitor was determined in human plasma using high-performance liquid chromatography, indicating the role of these derivatives in advanced pharmaceutical analyses (Constanzer et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMNOIAAEIAHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(trifluoromethyl)morpholine | |
CAS RN |
1341664-20-7 | |
| Record name | 5-methyl-2-(trifluoromethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile](/img/structure/B1529329.png)
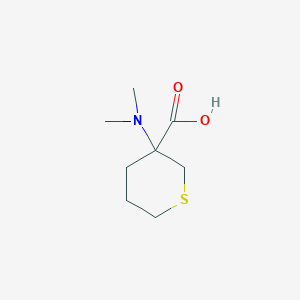
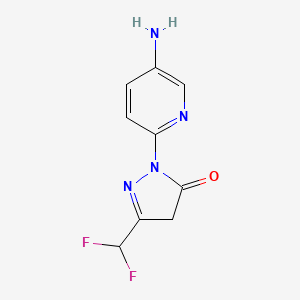
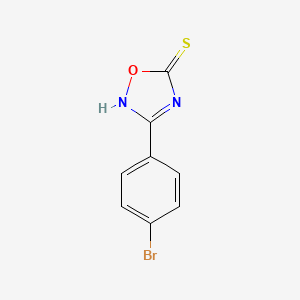
amine](/img/structure/B1529334.png)
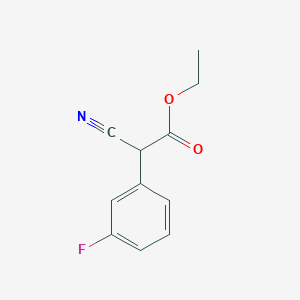
![1-[3-Bromo-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1529336.png)
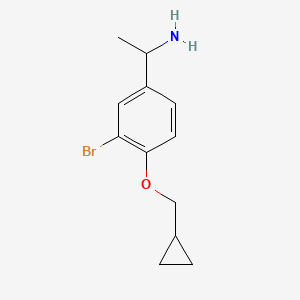
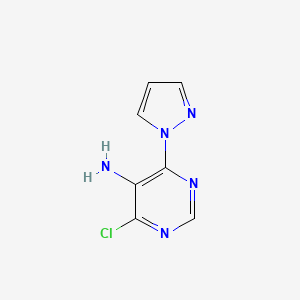
![2-(chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole](/img/structure/B1529344.png)
![2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine](/img/structure/B1529346.png)
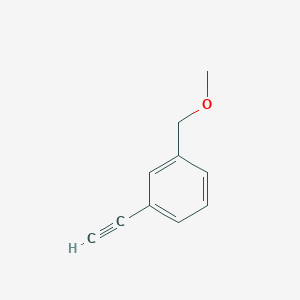
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)
